Bienvenue dans la boutique en ligne BenchChem!

6-Bromocyclohex-4-ene-1,2,3-triol

glycoprotein processing α-glucosidase II ER glucosidase

Bromoconduritol is an irreversible, active-site-directed α-glucosidase II inhibitor supplied as a diastereomeric mixture. Its covalent binding mechanism sustains enzyme inactivation beyond 24 h—unlike reversible agents such as acarbose—making it essential for pulse-chase workflows and monoglucosylated intermediate (Glc₁Man₇₋₉GlcNAc₂) accumulation. With a 1.93-fold potency advantage over chloro-analogues, it serves as the benchmark brominated congener for halogen-dependent glycosidase inhibition and ER-targeted antiviral screening.

Molecular Formula C6H9BrO3
Molecular Weight 209.04 g/mol
CAS No. 42014-74-4
Cat. No. B043486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromocyclohex-4-ene-1,2,3-triol
CAS42014-74-4
Synonyms6-Bromo-3,4,5-trihydroxy Cyclohex-1-ene;  6-Bromo-4-cyclohexene-1,2,3-triol; 
Molecular FormulaC6H9BrO3
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)Br
InChIInChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H
InChIKeySUCAFEYLYXXTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromocyclohex-4-ene-1,2,3-triol (Bromoconduritol) – A Selective, Irreversible α-Glucosidase II Inhibitor for Glycoprotein Processing Research


6-Bromocyclohex-4-ene-1,2,3-triol (CAS 42014-74-4), commonly referred to as bromoconduritol, is a halogenated cyclitol that functions as a covalent, active-site-directed inhibitor of α-glucosidase II [1]. It is supplied as a mixture of diastereomers (conduritol‑B and conduritol‑F configurations) and is employed as a tool compound for dissecting N‑linked glycoprotein processing pathways [2]. Unlike reversible glucosidase inhibitors, bromoconduritol binds irreversibly to its target, enabling sustained enzyme inactivation in both cell‑free and intact‑cell systems [3].

Why 6‑Bromocyclohex‑4‑ene‑1,2,3‑triol Cannot Be Replaced by Other Haloconduritols or Conduritol‑Based Inhibitors


Small changes in halogen identity or stereochemistry on the cyclohexene‑triol scaffold produce large shifts in glycosidase inhibition potency, selectivity, and mechanism. Chloroconduritol analogues exhibit weaker α‑glucosidase inhibition than their brominated counterparts, while non‑halogenated conduritols (e.g., conduritol B epoxide) show markedly slower inactivation kinetics against β‑glucosidases [1]. Even among bromoconduritol diastereomers, the conduritol‑B and conduritol‑F configurations differ in their enzyme‑targeting profiles [2]. Consequently, substituting a generic “haloconduritol” or “conduritol” for the specific 6‑bromo derivative risks a complete loss of the desired inhibitory potency and irreversible binding character [3].

Quantitative Differentiation of 6‑Bromocyclohex‑4‑ene‑1,2,3‑triol Against Closest Comparators


Selective Inhibition of α‑Glucosidase II (Cleavage‑2) Over α‑Glucosidase I (Cleavage‑1)

Bromoconduritol discriminates between the two cleavage activities of α‑glucosidase II. The IC50 for the cleavage‑2 reaction (removal of the innermost glucose from Glc₂Man₉GlcNAc₂) is 0.041 mM, whereas the IC50 for the cleavage‑1 reaction (removal of the penultimate glucose) is 0.262 mM, representing a 6.4‑fold selectivity window [1]. This intra‑enzyme selectivity is not exhibited by the common clinical inhibitor acarbose, which acts as a competitive, reversible inhibitor without cleavage‑step discrimination [2].

glycoprotein processing α-glucosidase II ER glucosidase selectivity

Irreversible Covalent Binding Confers Sustained Target Engagement Versus Reversible Inhibitors

Bromoconduritol inactivates α‑glucosidase II through a slow, irreversible binding mechanism. In the presence of 0.3 mM bromoconduritol, consumption of the Glc₁Man₉GlcNAc₂ substrate remains below 10% even after 24 h, whereas the enzyme consumes approximately 70% of the Glc₂Man₉GlcNAc₂ substrate within 1 h in the absence of inhibitor [1]. By contrast, the standard inhibitor acarbose acts through a rapidly reversible, competitive mechanism that does not produce this sustained, time‑dependent blockade [2].

irreversible inhibitor covalent binding active-site directed target engagement

Bromine Substitution Affords Superior α‑Glucosidase Potency Compared to Chlorine

In a panel of newly synthesized haloconduritol derivatives, the bromo‑substituted compound KRS‑33 (6‑bromocyclohex‑4‑ene‑1,2,3‑triol analogue) inhibited yeast α‑glucosidase with an IC50 of 27.56 ± 0.28 µM, whereas the corresponding chloro‑substituted analogue KRS‑32 showed an IC50 of 53.27 ± 0.24 µM [1]. The bromine atom thus improves potency by approximately 1.9‑fold relative to chlorine on the same scaffold.

haloconduritol SAR α-glucosidase bromine vs chlorine

130‑Fold Faster β‑Glucosidase Inactivation Versus Non‑Halogenated Conduritol B Epoxide

Bromoconduritol B epoxide (6‑bromo‑6‑deoxy‑conduritol B epoxide) inactivates cytosolic β‑glucosidase from calf liver with a second‑order rate constant 130‑fold greater than that of the non‑halogenated parent compound, conduritol B epoxide (CBE) [1]. This dramatic acceleration is attributed to the electron‑withdrawing and leaving‑group potential of the bromine substituent, which facilitates covalent bond formation with the active‑site nucleophile.

β-glucosidase conduritol B epoxide inactivation kinetics bromine enhancement

In‑Cell Inhibition of Glycoprotein Processing and Viral Particle Release

Treatment of fowl plague virus‑infected chicken‑embryo cells with bromoconduritol inhibited the release of infectious virus particles, whereas untreated controls released high titers [1]. This functional, cell‑based endpoint distinguishes bromoconduritol from inhibitors that lose activity in the complex intracellular milieu or that fail to block the terminal glucose trimming essential for viral glycoprotein maturation.

glycoprotein processing antiviral influenza virus intact-cell assay

Defined Application Scenarios Where 6‑Bromocyclohex‑4‑ene‑1,2,3‑triol Provides a Verifiable Advantage


Dissecting the Two Cleavage Steps of α‑Glucosidase II in ER Glycoprotein Quality Control

Leveraging the 6.4‑fold selectivity of bromoconduritol for the cleavage‑2 reaction over cleavage‑1 [1], researchers can selectively arrest the second glucose‑trimming event on nascent glycoproteins. This allows accumulation of monoglucosylated intermediates (Glc₁Man₇₋₉GlcNAc₂) for downstream interactome analysis with calnexin/calreticulin, a resolution not achievable with non‑selective, reversible inhibitors such as acarbose [2].

Irreversible Target Engagement in Wash‑Out and Pulse‑Chase Experiments

Because bromoconduritol binds covalently and irreversibly to α‑glucosidase II, with substrate consumption remaining below 10% even 24 h after inhibitor exposure [1], it is the reagent of choice for pulse‑chase protocols where inhibitor removal is required before radiolabeling or detection steps. Reversible inhibitors (e.g., acarbose) are unsuitable for such workflows as they dissociate upon washout, leading to recovery of enzyme activity.

Structure–Activity Relationship (SAR) Campaigns on Halogenated Cyclitol Inhibitors

The 1.93‑fold potency advantage of bromine over chlorine on the cyclohexene‑triol scaffold [1] makes 6‑bromocyclohex‑4‑ene‑1,2,3‑triol the reference brominated congener for medicinal chemistry programs exploring halogen‑dependent glycosidase inhibition. It serves as a benchmark for evaluating whether iodine, fluorine, or mixed‑halogen derivatives can further enhance affinity or selectivity.

Antiviral Studies Targeting Host Glycoprotein Processing

The demonstrated ability of bromoconduritol to suppress infectious influenza virus particle release in infected chicken‑embryo cells [1] positions this compound as a validated tool for probing host‑dependent glycosylation requirements of enveloped viruses. Researchers investigating antivirals that target the host ER glucosidase machinery can use bromoconduritol as a positive control to benchmark novel inhibitors in intact‑cell infection models.

Quote Request

Request a Quote for 6-Bromocyclohex-4-ene-1,2,3-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.